![molecular formula C15H10FN3O2 B6501661 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide CAS No. 955659-08-2](/img/structure/B6501661.png)
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide
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Overview
Description
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide, also known as FPCNOC, is a novel type of heterocyclic compound that has been studied for its potential applications in pharmacology and biochemistry. FPCNOC is a heterocyclic compound containing a fluorine atom and a nitrogen atom in the ring structure, which makes it a unique compound with possible applications in biochemistry and pharmacology.
Mechanism of Action
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is thought to exert its pharmacological effects through a variety of mechanisms. It has been demonstrated to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has been demonstrated to inhibit the growth of various cancer cell lines, suggesting that it may act as an anti-cancer agent. Finally, 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has been demonstrated to inhibit the activity of the enzyme acetylcholinesterase, suggesting that it may have potential applications in the treatment of Alzheimer’s disease.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has been demonstrated to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is capable of inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has been demonstrated to inhibit the growth of various cancer cell lines, suggesting that it may act as an anti-cancer agent. Finally, 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has been demonstrated to inhibit the activity of the enzyme acetylcholinesterase, suggesting that it may have potential applications in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The use of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide in laboratory experiments has several advantages and limitations. One advantage is that 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is a relatively inexpensive compound and is readily available. Additionally, 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is a stable compound and can be stored for extended periods of time without degradation. A limitation of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is that it is not water soluble and must be dissolved in an organic solvent prior to use. Additionally, 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is a relatively new compound and there is still much to be learned about its pharmacological properties.
Future Directions
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is a relatively new compound and there is still much to be learned about its pharmacological properties. Future research should focus on further elucidating the mechanisms of action of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide, as well as exploring its potential applications in the treatment of various diseases. Additionally, further research should focus on optimizing the synthesis of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide, as well as exploring the potential of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide as an inhibitor of other enzymes and proteins. Finally, further research should focus on exploring the potential of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide as an anti-cancer agent.
Synthesis Methods
The synthesis of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is a multi-step process that involves the reaction of a pyridine derivative with an aldehyde, followed by a cyclization reaction, and finally a fluorination reaction. The first step of the synthesis is the reaction of a pyridine derivative with an aldehyde, which produces a diketone. The diketone is then subjected to a cyclization reaction, which yields the desired 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide product. Finally, the 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is fluorinated to produce the desired compound.
Scientific Research Applications
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has been studied for its potential applications in pharmacology and biochemistry. 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain. 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has also been studied for its potential use as an anti-cancer agent. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-pyridin-2-yl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-11-6-4-10(5-7-11)12-9-18-15(21-12)14(20)19-13-3-1-2-8-17-13/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERSVOOLWQQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide |
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